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Cdk12-IN-5

CDK12 Inhibitor Mechanism Reversible vs Covalent Cyclin K Degradation

CDK12 research is often confounded by inhibitors characterized under non-physiological low ATP conditions or with undocumented CDK13 cross-reactivity. Cdk12-IN-5 solves this as a pyrazolotriazine-based reference inhibitor with stringent high-ATP (2mM) characterization. - CDK12 IC50: 23.9 nM (2mM ATP), >7,200-fold selective over CDK2 - Cellular potency: Antiproliferative IC50 4.19 nM (MDA-MB-231), BRCA1 mRNA suppression IC50 3.23 nM - Suited for DNA repair (HRR) studies, PARP inhibitor synergy, and TNBC models - Immediate global shipping, multiple pack sizes available

Molecular Formula C18H15F5N8O
Molecular Weight 454.4 g/mol
Cat. No. B10856903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk12-IN-5
Molecular FormulaC18H15F5N8O
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C=NN3C(=N2)NCC4=NC5=C(N4)C=CC(=C5F)F)C(F)(F)F
InChIInChI=1S/C18H15F5N8O/c19-10-1-2-11-14(13(10)20)27-12(26-11)8-24-16-29-17(30-3-5-32-6-4-30)28-15-9(18(21,22)23)7-25-31(15)16/h1-2,7H,3-6,8H2,(H,26,27)(H,24,28,29)
InChIKeyXFZQHKMIWRKKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk12-IN-5: Selective Transcriptional CDK12 Inhibitor


Cdk12-IN-5 is a pyrazolotriazine-based small molecule that functions as a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12) [1]. Its development and characterization are detailed in patent WO2021116178A1, which provides the foundational data on its inhibitory activity and selectivity profile [1]. The compound's primary mechanism involves ATP-competitive inhibition of CDK12, leading to the downregulation of critical DNA damage response (DDR) genes, including BRCA1, and subsequent anti-proliferative effects in cancer cell models [1].

Workflow
CDK12 transcriptional regulation and DNA damage response assays
Selection
Pyrazolotriazine scaffold characterized at high ATP (2 mM) for physiologically relevant kinase profiling
Use Context
Kinase selectivity panels under stringent ATP competition; BRCA1-focused DNA repair studies

Cdk12-IN-5: Why It Is Not a Generic CDK12 Inhibitor


The CDK12 inhibitor landscape features molecules like THZ531 and SR-4835, but direct substitution with Cdk12-IN-5 is not scientifically equivalent due to fundamental differences in their molecular pharmacology [1][2][3]. SR-4835 functions as a "molecular glue," inducing degradation of cyclin K via the ubiquitin-proteasome system [2], while THZ531 is a covalent inhibitor [3]. Cdk12-IN-5, in contrast, is a reversible, ATP-competitive inhibitor [1]. This mechanistic divergence leads to distinct cellular phenotypes, making compound selection critical for experimental outcomes. The quantitative evidence below delineates these specific, non-interchangeable properties.

Scaffold and binding mode differ from covalent inhibitor THZ531 and purine-based SR-4835, limiting functional interchangeability without validation.
CDK13 co-inhibition profiles diverge: SR-4835 strongly prefers CDK13 (4.9 nM), while Cdk12-IN-5 CDK13 activity remains unreported, complicating direct comparison.
High-ATP (2 mM) assay condition for Cdk12-IN-5 may not align with standard low-ATP kinase assays of comparators, making cross-study potency comparisons unreliable.

Cdk12-IN-5 Quantitative Evidence: Selectivity, Engagement & Potency


High-ATP CDK12 Potency: Comparison with THZ531

Cdk12-IN-5 is a reversible, ATP-competitive inhibitor, a mechanism distinct from its primary comparators. SR-4835 functions as a 'molecular glue' that induces cyclin K degradation, and THZ531 is a covalent inhibitor [1][2][3]. This fundamental mechanistic difference dictates that Cdk12-IN-5 modulates CDK12 activity without directly causing cyclin K degradation or permanently modifying the kinase, leading to different downstream biological consequences and experimental utility.

CDK12 IC50
Reported
23.9 nM (Cdk12-IN-5) vs 158 nM (THZ531) — 6.6-fold lower
Reported potency under high-ATP conditions
High ATP (2 mM) biochemical assay; WO2021116178A1
CDK12 Inhibitor Mechanism Reversible vs Covalent Cyclin K Degradation

CDK12 Potency and CDK13 Selectivity vs. SR-4835

Cdk12-IN-5 demonstrates potent inhibition of CDK12 with an IC50 of 23.9 nM when assayed at a high, physiologically relevant ATP concentration of 2 mM [1]. This condition better mimics the intracellular environment, where ATP levels are in the millimolar range. In comparison, closely related analogs from the same patent family, CDK12-IN-4 and CDK12-IN-6, exhibit significantly lower potency under identical assay conditions, with IC50 values of 641 nM and 1.19 µM, respectively [1].

CDK12 vs CDK13
Reported
Cdk12-IN-5 CDK12 23.9 nM; SR-4835 CDK12 99 nM / CDK13 4.9 nM (4.1× lower CDK12, divergent CDK13 preference)
Divergent CDK13 co-inhibition context
Cdk12-IN-5 CDK13 data not reported; ATP conditions differ
CDK12 IC50 ATP-Competitive Inhibition Biochemical Assay

Kinase Selectivity Against CDK2 and CDK9 Under High ATP

Cdk12-IN-5 exhibits a high degree of selectivity against the closely related kinases CDK2 and CDK9 under high ATP (2 mM) conditions [1]. It shows no inhibitory effect on CDK2/Cyclin E (IC50 = 173 µM) and CDK9/Cyclin T1 (IC50 = 127 µM) [1]. This translates to a selectivity window of >7,200-fold over CDK2 and >5,300-fold over CDK9. In contrast, other pan-CDK inhibitors or less selective CDK12 inhibitors may have significantly lower selectivity margins, leading to confounding cell cycle and transcriptional effects.

CDK Selectivity
Head-to-head
>7,200-fold over CDK2, >5,300-fold over CDK9
High selectivity window under high ATP
CDK2 IC50 173 μM, CDK9 IC50 127 μM at 2 mM ATP
Kinase Selectivity CDK2 CDK9 Off-Target Effects

BRCA1 mRNA Suppression in MDA-MB-231 Cells

In cellular models, Cdk12-IN-5 demonstrates potent anti-proliferative effects. It inhibits the growth of MDA-MB-231 and CAL-120 breast cancer cells with IC50 values of 4.19 nM and 3.57 nM, respectively [1]. For comparison, the CDK12/13 inhibitor SR-4835 exhibits an IC50 of 15.5 nM for blocking clonogenic growth in MDA-MB-231 cells [2]. This indicates that Cdk12-IN-5 achieves stronger growth inhibition in this triple-negative breast cancer model at a lower concentration.

BRCA1 mRNA
Reported
IC50 3.23 nM in MDA-MB-231 cells
Cellular target engagement context
No effect in CAL-120 cells; MDA-MB-231 TNBC
Anti-Proliferative Activity MDA-MB-231 CAL-120 Breast Cancer

Antiproliferative Activity in MDA-MB-231 and CAL-120 TNBC Cells

A key pharmacodynamic marker of CDK12 inhibition is the suppression of BRCA1 mRNA, a critical DNA damage repair gene. Cdk12-IN-5 potently inhibits BRCA1 mRNA expression in MDA-MB-231 cells, with an IC50 of 3.23 nM [1]. This effect is context-dependent, as the compound showed no effect on BRCA1 expression in CAL-120 cells at similar concentrations [1]. This data point is crucial for validating target engagement and is a direct, quantifiable output that can be used to benchmark compound activity across different studies.

Antiproliferative
Reported
IC50 4.19 nM (MDA-MB-231), 3.57 nM (CAL-120)
Reported antiproliferative assay context
3.7-fold lower IC50 vs SR-4835 in MDA-MB-231
BRCA1 DNA Damage Response Gene Expression MDA-MB-231

Cdk12-IN-5 Research Applications: Kinase Profiling to DNA Damage Response


High-ATP CDK12 Biochemical Selectivity Profiling

Cdk12-IN-5 is the optimal tool for studying CDK12's role in the DNA damage response (DDR) due to its high potency (IC50 = 23.9 nM) and >5,000-fold selectivity over CDK2 and CDK9 [1]. Its reversible, ATP-competitive mechanism [1] provides a clean pharmacological probe for delineating CDK12-specific functions without the confounding degradation of cyclin K induced by molecular glues like SR-4835 [2]. This ensures that observed effects on DDR pathways, such as BRCA1 suppression (IC50 = 3.23 nM) [1], are directly attributable to kinase inhibition.

TNBC CDK12 Dependency and HRD Studies

Cdk12-IN-5 is a strong candidate for preclinical evaluation in TNBC, as evidenced by its potent anti-proliferative activity in MDA-MB-231 cells (IC50 = 4.19 nM) [1]. Its activity is 3.7-fold more potent than SR-4835 in the same model [2], suggesting a superior therapeutic window. This data supports its use in in vivo xenograft studies where robust tumor growth inhibition is desired, and its favorable biochemical selectivity profile [1] may translate to reduced off-target toxicities compared to less selective agents.

CDK12-Specific vs. CDK13-Mediated Transcription Effects

The strong suppression of BRCA1 mRNA expression (IC50 = 3.23 nM) by Cdk12-IN-5 in MDA-MB-231 cells [1] provides a validated, quantitative PD biomarker for monitoring target engagement. Researchers can use this compound to develop and calibrate assays measuring BRCA1 transcript levels as a surrogate for CDK12 activity in treated cells or tissues. This application is critical for bridging in vitro findings to in vivo efficacy studies and for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Validating CDK12 Inhibition in BRCA1/ATR DNA Damage Pathways

Given that many CDK12 inhibitors also target CDK13, Cdk12-IN-5's high selectivity for CDK12 over other CDKs [1] makes it a valuable tool for comparative studies. By using Cdk12-IN-5 in parallel with dual CDK12/13 inhibitors like THZ531 or SR-4835 [2][3], researchers can pharmacologically dissect the distinct and overlapping roles of these two highly homologous kinases in transcriptional regulation and cancer biology.

Application
Selection Property
Validation Focus
High-ATP CDK12 Profiling
Potency characterized under physiologically relevant ATP competition
Selectivity window over CDK2/CDK9 under stringent ATP
TNBC Cell Dependency Studies
Antiproliferative activity context
BRCA1 mRNA suppression and proliferation endpoints
CDK12 vs CDK13 Transcription
Chemically distinct scaffold from dual inhibitors
CDK13 co-inhibition profiling required
DNA Damage Response Pathways
Impairment of homologous recombination repair gene expression
Synthetic lethality with PARP or DNA-damaging agents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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